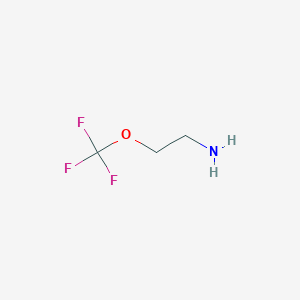![molecular formula C15H16FNO2 B3125789 2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione CAS No. 329700-16-5](/img/structure/B3125789.png)
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione
Overview
Description
2-(4-Fluorobenzyl)-2-azaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[44]nonane core
Mechanism of Action
Mode of Action
The exact mode of action of 2-(4-Fluorobenzyl)-2-azaspiro[4It has been synthesized through asymmetric alkylation and reduction . This suggests that the compound might interact with its targets through these chemical processes, leading to changes in the target molecules.
Biochemical Pathways
The biochemical pathways affected by 2-(4-Fluorobenzyl)-2-azaspiro[4The compound has been synthesized using a novel organocatalytic asymmetric tandem nazarov cyclization/semipinacol rearrangement reaction . This suggests that the compound might affect biochemical pathways related to these reactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Fluorobenzyl)-2-azaspiro[4The synthesis of the compound involves specific reaction conditions , suggesting that environmental factors such as temperature, pH, and presence of other chemicals might influence its action.
Preparation Methods
The synthesis of 2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which has been optimized for various reaction conditions . This method involves the use of specific reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione include:
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
These compounds share the spirocyclic core but differ in their substituents and ring sizes, which can affect their chemical properties and applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-12-5-3-11(4-6-12)10-17-9-8-15(14(17)19)7-1-2-13(15)18/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCWDZHRKVQERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191411 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329700-16-5 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329700-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B3125710.png)
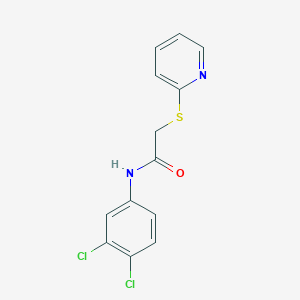
![N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B3125722.png)
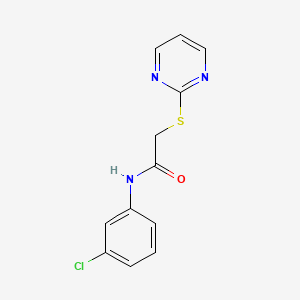

![N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3125749.png)
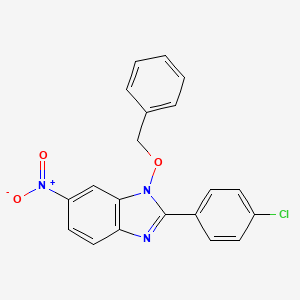
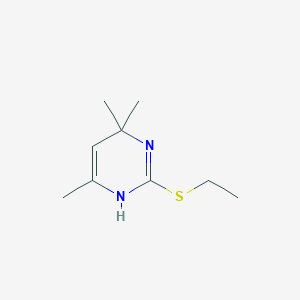
![2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B3125767.png)
![Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate](/img/structure/B3125780.png)
![5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B3125786.png)
![[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate](/img/structure/B3125796.png)
![1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B3125799.png)
